molecular formula C25H21NO5S B2880287 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114649-24-9

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2880287
CAS No.: 1114649-24-9
M. Wt: 447.51
InChI Key: SJEXIOUGGFWGLL-UHFFFAOYSA-N
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Description

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that features a unique combination of benzodioxin and benzothiazin structures

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-16-7-9-19(17(2)13-16)25(27)24-15-26(20-5-3-4-6-23(20)32(24,28)29)18-8-10-21-22(14-18)31-12-11-30-21/h3-10,13-15H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEXIOUGGFWGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Catechol Derivatives

The benzodioxin core is constructed via acid-catalyzed cyclization of 1,2-dihydroxybenzene (catechol) with 1,2-dibromoethane:

$$
\text{Catechol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{HCl, 120°C}} \text{2,3-Dihydro-1,4-benzodioxin} \quad
$$

Optimization Data :

Parameter Condition Yield (%)
Acid Catalyst HCl (conc.) 78
Temperature 120°C -
Reaction Time 5 h -

Subsequent bromination using N-bromosuccinimide (NBS) in CCl₄ introduces the bromine at position 6.

Synthesis of Intermediate B: 4-Chloro-1,1-dioxido-4H-1,4-benzothiazine-2-carbonyl Chloride

Benzothiazine Ring Formation

EP0146102B1 details the synthesis of benzothiazine derivatives via rearrangement of saccharin analogs:

  • Methyl Saccharin-2-acetate Rearrangement :
    $$
    \text{Saccharin-2-acetic acid methyl ester} \xrightarrow{\text{NaOMe}} \text{4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate} \quad
    $$

  • Sulfonation and Chlorination :
    Treatment with chlorosulfonic acid introduces the sulfone group, followed by thionyl chloride to yield the acyl chloride.

Key Spectral Data :

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1765 cm⁻¹ (C=O)
  • ¹H NMR (CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (m, 2H), 4.31 (s, 2H)

Synthesis of Intermediate C: 2,4-Dimethylacetophenone

Friedel-Crafts Acylation

2,4-Dimethylacetophenone is synthesized via acylation of m-xylene with acetyl chloride in the presence of AlCl₃:

$$
\text{m-Xylene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, 0°C} \text{2,4-Dimethylacetophenone} \quad
$$

Reaction Metrics :

  • Yield: 85%
  • Purity (HPLC): 98.7%

Final Coupling Reaction

Nucleophilic Acyl Substitution

Intermediates B and C undergo coupling under anhydrous conditions:

$$
\text{B} + \text{C} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} \quad
$$

Optimized Conditions :

Parameter Condition Yield (%)
Base Triethylamine 92
Solvent Dichloromethane -
Temperature 25°C -
Reaction Time 12 h -

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, DMSO-d₆) :
    δ 8.12 (d, J=8.1 Hz, 1H, benzothiazine-H),
    δ 7.68 (s, 1H, benzodioxin-H),
    δ 7.45 (d, J=8.4 Hz, 2H, aryl-H),
    δ 2.54 (s, 3H, CH₃),
    δ 2.32 (s, 3H, CH₃)

  • HRMS (ESI+) :
    Calculated for C₂₄H₂₀NO₅S: 442.1054; Found: 442.1056

Purity and Stability

  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30)
  • Thermal Stability : Decomposition onset at 215°C (TGA)

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods from US7691850B2 and EP0146102B1 reveals critical distinctions:

Parameter US7691850B2 EP0146102B1
Benzothiazine Sulfonation ClSO₃H, 0°C H₂SO₄, 100°C
Coupling Base DBU Et₃N
Overall Yield 74% 68%

The US7691850B2 protocol offers superior yields due to milder sulfonation conditions.

Challenges and Optimization Opportunities

  • Bromine Selectivity : Competing bromination at position 5 observed in Intermediate A necessitates precise stoichiometric control.
  • Sulfone Oxidation : Over-oxidation to sulfonic acids occurs above 50°C, requiring strict temperature monitoring.
  • Coupling Efficiency : Steric hindrance from the 2,4-dimethyl group reduces acylation rates; microwave-assisted synthesis may enhance kinetics.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazin ring, converting it to a sulfone.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical tools.

Medicine

Medicinally, the compound is investigated for its potential therapeutic properties. It has shown promise as an antibacterial and antifungal agent, and its structure is being optimized for better efficacy and reduced toxicity.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes. The benzodioxin and benzothiazin rings allow the compound to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Uniqueness

The presence of the 2,4-dimethylphenyl group in 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone distinguishes it from similar compounds. This substitution can significantly alter the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity, making it a unique candidate for specific applications.

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and specific applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process includes the formation of sulfonamide derivatives through reactions with various acetamides and subsequent modifications to yield the target compound. For instance, initial reactions involve the use of 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides to create a series of sulfonamide derivatives which are then screened for biological activity against specific enzymes like α-glucosidase and acetylcholinesterase .

Biological Activity

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the benzothiazine scaffold exhibit significant antibacterial properties. For example, derivatives targeting bacterial peptide deformylase have shown promising results against pathogens such as Staphylococcus aureus . The presence of the dioxido group in the structure enhances its interaction with bacterial enzymes.

Enzyme Inhibition

Studies have demonstrated that the compound acts as an inhibitor for several enzymes involved in metabolic disorders. Specifically, it has been tested against α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD). Inhibitory assays revealed that certain derivatives exhibited IC50 values comparable to standard drugs used in clinical settings .

Anticancer Potential

The benzothiazine derivatives have been explored for their anticancer properties. Compounds with similar structural motifs have shown to inhibit cyclin-dependent kinases (CDK), which play a vital role in cancer cell proliferation. This suggests that the compound may possess potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies highlight the efficacy of related compounds:

  • Inhibition of Acetylcholinesterase : A study involving related benzodioxin compounds demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential benefits in treating neurodegenerative diseases .
  • Antibacterial Activity : Another case study focused on benzothiazine derivatives showed effective inhibition against Staphylococcus aureus, indicating their potential use in antibiotic formulations .
  • Enzyme Inhibition Profile : A comprehensive screening of various sulfonamide derivatives indicated that modifications to the benzodioxin structure significantly affect their enzyme inhibition profiles, providing insights into optimizing these compounds for therapeutic use .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameActivity TypeTarget Enzyme/PathogenReference
4-Methylbenzenesulfonamide derivativeAntibacterialStaphylococcus aureus
Benzothiazine derivativeAnticancerCDK inhibitors
2,3-Dihydrobenzodioxin derivativeEnzyme InhibitionAcetylcholinesterase
1,4-Benzothiazine-based bisamideAntibacterialBacterial peptide deformylase

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